3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-4-2-3-5-14(13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFMBMZGXLJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a fluorophenyl group and a methylbenzyl thioether substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored through its effects on inflammatory cytokines. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential mechanism involving the inhibition of NF-κB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound often act as enzyme inhibitors. For example, they may inhibit key enzymes in metabolic pathways or signaling cascades related to inflammation and infection.
- Modulation of Cell Signaling : The compound may interfere with cell signaling pathways that regulate immune responses and inflammation. This is particularly relevant in the context of sepsis and other inflammatory diseases.
Case Studies
- Sepsis Treatment : A study investigated the effects of similar thienopyrimidine compounds in a mouse model of sepsis induced by lipopolysaccharide (LPS). The results showed that these compounds significantly decreased serum levels of pro-inflammatory cytokines and improved survival rates in treated mice compared to controls .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thienopyrimidine derivatives, highlighting their effectiveness against resistant strains of bacteria. The study reported that modifications to the thienopyrimidine structure could enhance antimicrobial activity, suggesting a promising avenue for drug development against resistant pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidinone Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Fluorine and trifluoromethyl groups (as in compound 27 ) increase lipophilicity and metabolic stability compared to methoxy or hydroxyl groups (e.g., compound 3b , m.p. >250°C).
Synthetic Yields: Yields for thienopyrimidinone derivatives vary widely (48–91%) depending on substitution patterns. For example, hydroxylation of 3a to 3b reduced yield to 57%, likely due to side reactions during demethylation.
Biological Relevance :
- Fluorophenyl and trifluoromethylphenyl analogs (e.g., 27–28 ) are often prioritized in drug discovery for their balanced solubility and target affinity.
- Thioether-linked benzyl groups (as in the target compound and compound 4 ) may improve membrane permeability compared to oxygen-linked analogs (e.g., compound 13 ).
Research Implications
While the target compound lacks publicly disclosed biological data, its structural analogs highlight the importance of:
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance stability and binding to hydrophobic enzyme pockets .
- Thioether Flexibility : The 2-methylbenzylthio group may offer conformational adaptability for target engagement, as seen in kinase inhibitors .
Further studies should focus on synthesizing the target compound using methods analogous to those in (e.g., nucleophilic substitution or Suzuki coupling) and evaluating its activity against phosphatase or kinase targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology : Multi-step synthesis typically involves cyclization of thiophene and pyrimidine precursors, followed by substitution reactions. Key steps include:
- Cyclocondensation : Use of thiourea derivatives with ketones under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the thienopyrimidine core .
- Thioether formation : Reaction of the core with 2-methylbenzyl thiols in the presence of bases like K₂CO₃ at 60–80°C to introduce the thioether group .
- Critical parameters : Temperature control (±2°C), solvent purity, and reaction time (6–12 hours) to minimize by-products (e.g., over-oxidized sulfones) .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. Key signals: δ ~7.2–7.4 ppm (aromatic protons), δ ~4.3 ppm (methylene groups in the dihydrothieno ring) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₉H₁₈FN₂OS: 357.1075) to validate molecular formula .
- X-ray crystallography : Resolve ambiguities in stereochemistry; requires high-purity crystals and SHELX software for refinement .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Target identification : Use computational docking (AutoDock Vina) to screen against kinase or GPCR libraries. Validate via SPR (surface plasmon resonance) for binding affinity .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Compare with control analogs lacking the 4-fluorophenyl group to assess substituent effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites .
Q. How should conflicting data on substituent effects (e.g., 4-fluorophenyl vs. 4-nitrophenyl) be resolved?
- Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., 4-chlorophenyl, 4-methoxyphenyl) and test in parallel under identical conditions .
- Electron-withdrawing vs. electron-donating groups : Use Hammett σ constants to correlate substituent electronic effects with bioactivity (e.g., logP vs. IC₅₀) .
- Statistical modeling : Apply multivariate regression to decouple steric, electronic, and lipophilic contributions .
Q. What strategies improve the compound’s pharmacokinetic properties while retaining activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable esters at the 4-oxo position to enhance solubility .
- Lipophilicity optimization : Replace the 2-methylbenzyl group with polar substituents (e.g., pyridyl) and assess logD₇.₄ shifts .
- In silico ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable bioavailability and low CYP inhibition .
Q. How can researchers confirm the compound’s selectivity for specific biological targets?
- Methodology :
- Kinase profiling : Use panels like Eurofins KinaseProfiler to test inhibition against 100+ kinases at 1 µM .
- CRISPR-Cas9 knockout models : Generate cell lines lacking suspected targets (e.g., EGFR) and assess residual activity .
- Thermal shift assays : Monitor target protein melting temperatures (ΔTm) upon compound binding via differential scanning fluorimetry .
Methodological Challenges & Solutions
Q. How to address stability issues during long-term storage of the compound?
- Methodology :
- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Major degradation pathways: oxidation of the thioether group .
- Formulation : Store as a lyophilized powder under argon at -20°C; avoid aqueous buffers with pH >8.0 .
Q. What are the challenges in resolving the compound’s crystal structure, and how are they mitigated?
- Methodology :
- Crystallization : Use vapor diffusion with chloroform:hexane (1:3); add 5% DMSO to improve crystal quality .
- Data refinement : Apply SHELXL for high-resolution datasets (≤1.0 Å) and Olex2 for disorder modeling .
Critical Analysis of Contradictory Evidence
- Synthetic yields : reports 65–70% yields for thioether formation, while cites 50–55%. This discrepancy may arise from solvent purity (DMF vs. DMSO) or base selection (K₂CO₃ vs. Cs₂CO₃) .
- Biological activity : Analogues with trifluoromethyl groups () show higher potency but poorer solubility, conflicting with ’s focus on fluorophenyl derivatives. Researchers must balance lipophilicity and solubility via substituent engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
